molecular formula C27H24O5 B4752759 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No. B4752759
M. Wt: 428.5 g/mol
InChI Key: OFRJFYNFZRBUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one, also known as BMMD, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. BMMD is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose homeostasis.

Scientific Research Applications

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has been extensively studied for its potential applications in the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting PTP1B and other signaling pathways.

Mechanism of Action

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a competitive inhibitor of PTP1B, which means that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. PTP1B is a key regulator of insulin signaling, and its inhibition by this compound leads to increased insulin sensitivity and glucose uptake in peripheral tissues. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has anti-inflammatory and anti-cancer properties, and can inhibit the growth and proliferation of cancer cells. This compound has been found to activate the AMPK pathway, which leads to increased energy expenditure and improved metabolic function.

Advantages and Limitations for Lab Experiments

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a highly potent and selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, this compound has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of focus is the investigation of the anti-inflammatory and anti-cancer properties of this compound, and its potential applications in the treatment of these diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound, and to determine its efficacy and safety in human clinical trials.

properties

IUPAC Name

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-13-24(31-16-23(28)20-9-11-21(30-3)12-10-20)26-18(2)22(27(29)32-25(26)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJFYNFZRBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

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